2,3,4,5-Tetrahydro-5-methyl-1H-pyrido[4,3-b]indol-1-one
Overview
Description
5-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-1-one is a chemical compound with the molecular formula C12H12N2O. It is known for its unique structure, which includes a pyridoindole core.
Mechanism of Action
Target of Action
The primary target of 2,3,4,5-Tetrahydro-5-methyl-1H-pyrido[4,3-b]indol-1-one is the c-Met receptor . This receptor plays a crucial role in cellular processes such as proliferation, survival, and motility, making it a significant target in cancer research .
Mode of Action
The compound interacts with the c-Met receptor, binding to its active site . This interaction can inhibit the receptor’s activity, leading to changes in the cellular processes it controls .
Biochemical Pathways
The inhibition of the c-Met receptor affects various biochemical pathways involved in cell proliferation and survival . This can lead to a decrease in tumor growth and metastasis, making this compound a potential anti-cancer agent .
Pharmacokinetics
The compound’s antiproliferative activity suggests it has good bioavailability .
Result of Action
The compound’s action results in the inhibition of cell proliferation in various cancer cell lines, including Hela, A549, HepG2, and MCF-7 . It also inhibits cytolytic activity, further contributing to its anti-cancer effects .
Biochemical Analysis
Cellular Effects
5-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-1-one has been shown to have significant effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The exact mechanisms of these effects are still being studied.
Molecular Mechanism
The molecular mechanism of action of 5-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-1-one is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
It is known to interact with certain enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It may interact with transporters or binding proteins, and could have effects on its localization or accumulation .
Subcellular Localization
It may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the condensation of a suitable indole derivative with a methyl ketone, followed by cyclization using acidic or basic catalysts . The reaction conditions often require careful control of temperature and pH to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyridoindole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, dihydro derivatives, and various substituted pyridoindoles, depending on the specific reagents and conditions used .
Scientific Research Applications
5-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-1-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including anti-cancer properties.
Industry: It is used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole: Lacks the methyl group at the 5-position.
5-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-1-one derivatives: Various derivatives with different substituents on the pyridoindole core.
Uniqueness
5-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5-methyl-3,4-dihydro-2H-pyrido[4,3-b]indol-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-14-9-5-3-2-4-8(9)11-10(14)6-7-13-12(11)15/h2-5H,6-7H2,1H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLHMAFAXJJECMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C3=CC=CC=C31)C(=O)NCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70472831 | |
Record name | 5-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70472831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122852-75-9 | |
Record name | 2,3,4,5-Tetrahydro-5-methyl-1H-pyrido[4,3-b]indol-1-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=122852-75-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrido(4,3-b)indol-1-one, 2,3,4,5-tetrahydro-5-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122852759 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70472831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-Pyrido[4,3-b]indol-1-one, 2,3,4,5-tetrahydro-5-methyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1H-PYRIDO(4,3-B)INDOL-1-ONE, 2,3,4,5-TETRAHYDRO-5-METHYL- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LNH9DX7PRV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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